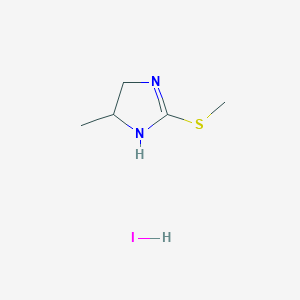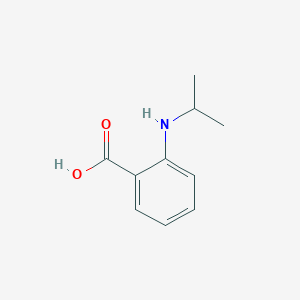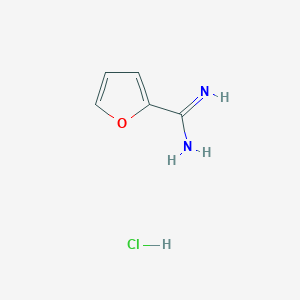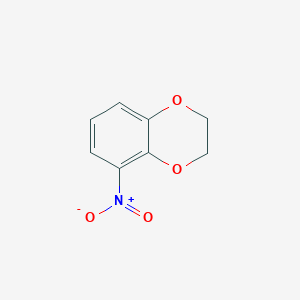
N-methyl-3-(methylamino)propanamide
Vue d'ensemble
Description
“N-methyl-3-(methylamino)propanamide” is a chemical compound with the CAS Number: 50836-82-3 . It has a molecular weight of 116.16 and its IUPAC name is N-methyl-3-(methylamino)propanamide .
Molecular Structure Analysis
The molecular formula of “N-methyl-3-(methylamino)propanamide” is C5H12N2O . The InChI code is 1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8) and the InChI key is BZAGWSIKXFPLND-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“N-methyl-3-(methylamino)propanamide” is a colorless to brown liquid . It has a density of 0.92 . The storage temperature is +4°C .
Applications De Recherche Scientifique
1. Muscle Relaxant and Anticonvulsant Activities
N-methyl-3-(methylamino)propanamide derivatives have been studied for their muscle relaxant and anticonvulsant activities. For instance, the derivative 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide has shown selective muscle relaxant and anticonvulsant activities. The structure-activity relationship emphasizes the effects of the 3-amino moiety and substituents on the isoxazolyl 5-amino group (Tatee et al., 1986).
2. Supramolecular Assembly Formation
Amphiphilic derivatives of N-methyl glycine and N,N dimethyl-β-alanine have been utilized to form supramolecular assemblies with potential applications in biomedical fields such as drug delivery or tissue regeneration. These assemblies, including nano and microfibers, microtubules, micelles, and unique vesicular structures, have been shown to be non-cytotoxic to mammalian fibroblasts (Cutrone et al., 2017).
3. Bioreduction for Drug Production
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide has been bioreduced using whole cells of Rhodotorula glutinis to produce an intermediate in the production of (S)-duloxetine, a notable antidepressant drug. This process achieved excellent enantioselectivity and high conversion rates (Tang et al., 2011).
4. Prostate Cancer Imaging
Carbon-11-labeled propanamide derivatives have been developed as radioligands for positron emission tomography (PET) imaging of prostate cancer, specifically targeting androgen receptors. This research highlights the potential of these derivatives in molecular imaging of prostate cancer (Gao et al., 2011).
5. Antimicrobial
PropertiesPropanamide derivatives containing the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal properties. These compounds, like 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, demonstrated notable antimicrobial activity, indicating their potential use in combating infections (Baranovskyi et al., 2018).
6. Analytical Method Development
In pharmaceutical analysis, propanamide derivatives like flutamide (2-methyl- N -[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) have been studied using electrospray ionization tandem mass spectrometry. This research is crucial for developing methods to extract and identify such compounds in pharmaceutical forms, aiding in quality control and research (Khan et al., 2015).
7. Immunomodulatory Potential
N-pyridinyl(methyl)-indol-3-ylpropanamides have been investigated for their immunosuppressive potential. Several compounds in this class showed significant activity in inhibiting T lymphocytes proliferation, suggesting their potential as immunosuppressive agents for therapeutic applications (Carbonnelle et al., 2007).
8. Cytotoxicity and Anticancer Activity
Derivatives of 3-acyl dihydronaphtho[2,3-b]thiophen-4,9-dione have been synthesized and evaluated for their cytotoxicity and topoisomerase II inhibitory activity. Some of these compounds showed high efficacy against resistant cancer cell lines and potential for DNA intercalation, highlighting their promise as anticancer agents (Gomez-Monterrey et al., 2011).
9. Pharmacokinetics in Preclinical Studies
Selective androgen receptor modulators (SARMs) like S-1, a propanamide derivative, have been studied for their pharmacokinetics and metabolism in rats. This research aids in understanding the molecular properties and metabolic profile, crucial for developing effective therapeutic agents (Wu et al., 2006).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-Methyl-3-(methylamino)propanamide is a chemical compound with the molecular formula C5H12N2O
Mode of Action
It is known that amides, in general, can act as both an acid and a base . This property might influence the interaction of N-Methyl-3-(methylamino)propanamide with its targets.
Propriétés
IUPAC Name |
N-methyl-3-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAGWSIKXFPLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502181 | |
| Record name | N,N~3~-Dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50836-82-3 | |
| Record name | N,N~3~-Dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3-(methylamino)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)


![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)


![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)


![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)



![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)